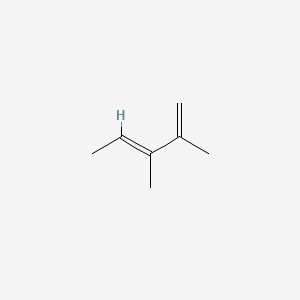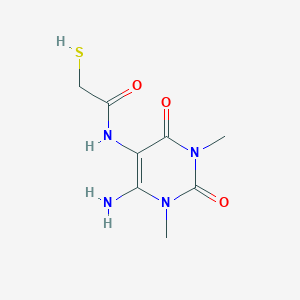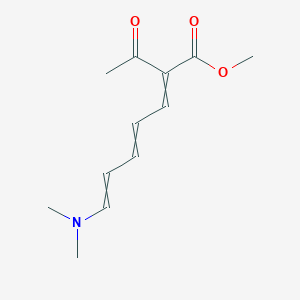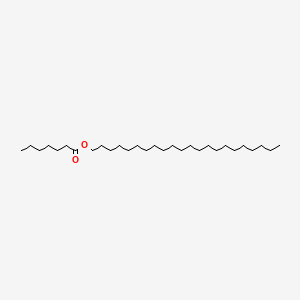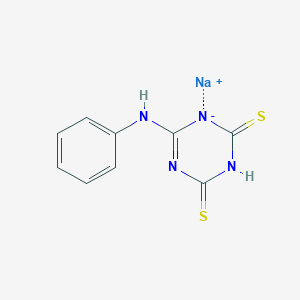
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a sodium ion coordinated to a heterocyclic ring system containing nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione typically involves the reaction of aniline derivatives with diazonium salts under controlled conditions. The process often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial to optimize the production process and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens (chlorine, bromine), electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a catalyst in various reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparación Con Compuestos Similares
- 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol·sodium
- 1,3,5-Triazine-2,4 (1H,3H)-dithione,6-(dibutylamino)-,monosodium salt
Comparison: The presence of both nitrogen and sulfur atoms in its structure also contributes to its distinct chemical properties and reactivity patterns .
Propiedades
Fórmula molecular |
C9H7N4NaS2 |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione |
InChI |
InChI=1S/C9H8N4S2.Na/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6;/h1-5H,(H3,10,11,12,13,14,15);/q;+1/p-1 |
Clave InChI |
MSTPNDZQVGSTET-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=S)NC(=S)[N-]2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


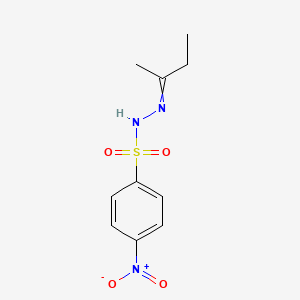
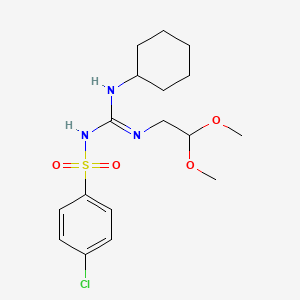
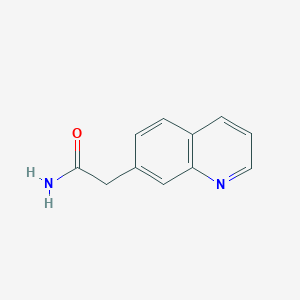
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
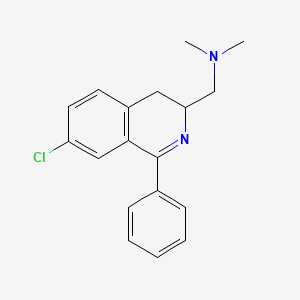

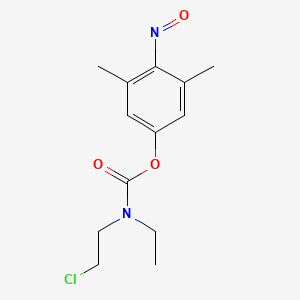
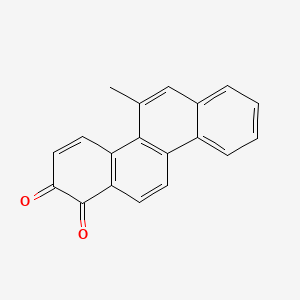
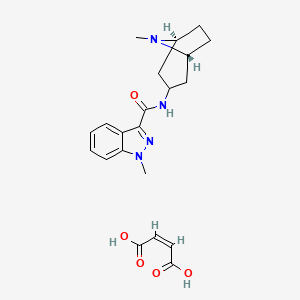
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
